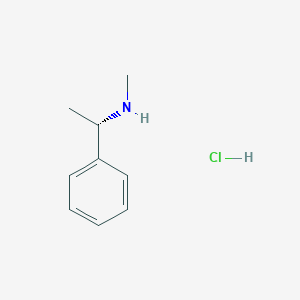

(S)-N-methyl-1-phenylethylamine hydrochloride

Description

(S)-N-Methyl-1-phenylethylamine hydrochloride (CAS: 10408-89-6) is a chiral amine salt with the molecular formula C₉H₁₄ClN and a molecular weight of 171.668 g/mol. It is the S-enantiomer of N-methyl-1-phenylethylamine, where the methyl group is attached to the nitrogen atom, and the phenyl group is bonded to the chiral carbon. The compound is commonly used as a resolving agent in asymmetric synthesis and as a precursor in pharmaceuticals due to its stereochemical purity .

Key properties include:

- Optical rotation: The (S)-enantiomer exhibits specific optical activity, critical for chiral separations.

- Solubility: Highly soluble in polar solvents like water and ethanol due to the hydrochloride salt form.

- Stability: Stable under standard storage conditions but sensitive to strong acids/bases.

Properties

IUPAC Name |

(1S)-N-methyl-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h3-8,10H,1-2H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMUXERMQYHMJN-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53690-44-1 | |

| Record name | N-Methyl-1-phenylethylamine hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053690441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL-1-PHENYLETHYLAMINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/920U8W686T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Dutch Resolution with (R)-1-Phenylethylamine

Dutch Resolution, a cost-effective enantiomer separation strategy, employs family-based resolving agents to enhance crystallization efficiency. For (S)-N-methyl-1-phenylethylamine hydrochloride, this method utilizes (R)-1-phenylethylamine as the resolving agent in combination with structurally related additives. The process involves forming diastereomeric salts through acid-base reactions, followed by fractional crystallization.

Data from the University of Groningen demonstrates the impact of additives on resolution efficiency (Table 1):

| Additive Substituent | Additive (%) | Yield (%) | de (%) | S Factor |

|---|---|---|---|---|

| None | – | 68 | 14 | 0.19 |

| o-Me-C₆H₄ | 6.4 | 60 | 42 | 0.50 |

| m-Cl-C₆H₄ | 4.54 | 66 | 1 | 0.01 |

| p-OMe-C₆H₄ | 3.70 | 74 | 21 | 0.31 |

The o-methylphenyl additive (entry 2) achieved a 42% de, while electron-withdrawing groups like m-Cl (entry 13) drastically reduced selectivity. Polar additives such as p-OMe-C₆H₄ (entry 8) improved yields to 74% but offered moderate de (21%).

Additive Effects on Resolution Efficiency

Additives modulate crystal lattice stability by introducing steric or electronic perturbations. For example:

- o-Me-C₆H₄ : Steric hindrance promotes selective crystallization of the (S)-enantiomer.

- p-F-C₆H₄ : Electron-withdrawing effects reduce salt solubility, enhancing yield (65%) but compromising de (25%).

Optimal conditions require balancing additive concentration (3–6 mol%) and solvent polarity, typically using ethanol-water mixtures at 20–25°C.

Catalytic Hydrogenation Approaches

Palladium-Catalyzed Hydrogenation

The patent EP2387555A1 outlines a direct reductive amination route using gaseous hydrogen and palladium on carbon (Pd/C). Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Hydrogen Pressure | Atmospheric–25 psig |

| Temperature | 20–25°C |

| Catalyst Loading | 5–10 wt% Pd/C |

| Solvent | Methanol/THF |

This method avoids base additives, simplifying isolation of the free amine. Yields exceed 65% with enantiomeric ratios (er) > 95:5 under ambient conditions.

Transfer Hydrogenolysis

For base-sensitive substrates, transfer hydrogenolysis employs ammonium formate or formic acid as hydrogen donors. Reaction outcomes vary with donor selection:

| Donor | Temperature (°C) | Yield (%) | er (S:R) |

|---|---|---|---|

| Ammonium Formate | 25 | 58 | 92:8 |

| Formic Acid | 30 | 49 | 89:11 |

| Cyclohexene | 40 | 42 | 85:15 |

Ammonium formate provides the highest er (92:8) due to milder reaction conditions, minimizing racemization.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Yield (%) | de/er | Scalability | Cost Index |

|---|---|---|---|---|

| Dutch Resolution | 60–74 | 21–42% de | Moderate | Low |

| Pd/C Hydrogenation | 65–70 | >95:8 er | High | Medium |

| Transfer Hydrogenolysis | 42–58 | 85:15–92:8 er | Low | High |

Pd/C hydrogenation excels in scalability and enantiocontrol, whereas Dutch Resolution remains cost-effective for small-scale production.

Byproduct Formation

- Dutch Resolution : Residual additives (e.g., o-Me-C₆H₄) necessitate recrystallization for pharmaceutical-grade purity.

- Hydrogenation : Trace Pd contamination (<10 ppm) requires post-synthesis filtration through celite.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Adapting batch hydrogenation to continuous flow systems enhances throughput. Pilot studies demonstrate:

- Residence Time : 30–60 minutes

- Productivity : 1.2 kg/L·h

- er Retention : 94:6 at 90°C

Elevated temperatures reduce catalyst lifetime but improve reaction kinetics, necessitating optimized flow rates.

Solvent Recovery

Methanol and tetrahydrofuran (THF) are recycled via distillation, achieving >90% recovery rates. Ethanol-water mixtures from Dutch Resolution require azeotropic drying, increasing energy costs.

Chemical Reactions Analysis

Types of Reactions

(S)-N-methyl-1-phenylethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups on the phenyl ring or nitrogen atom.

Scientific Research Applications

Chemistry

(S)-N-methyl-1-phenylethylamine hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. Its applications include:

- Asymmetric Synthesis : Used in the development of chiral catalysts and reagents for synthesizing other enantiomerically pure compounds.

- Chiral Resolution : Employed in the resolution of racemic mixtures through various methods such as chromatography and enzymatic processes.

Biology

In biological research, this compound is studied for its interactions with neurotransmitter systems. Key applications include:

- Neurotransmitter Release : Investigated for its ability to influence the release of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

The following table summarizes the comparative biological activity related to neurotransmitter release:

| Compound | NE Release | DA Release | 5-HT Release |

|---|---|---|---|

| (S)-N-methyl-1-phenylethylamine | 10.9 | 39.5 | >10,000 |

| Tyramine | 40.6 | 119 | 2,775 |

| Tryptamine | 716 | 164 | 32.6 |

| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |

| Levamphetamine | 9.5 | 27.7 | ND |

| Dextromethamphetamine | 12.3–13.8 | 8.5–24.5 | 736–1,292 |

| Levomethamphetamine | 28.5 | 416 | 4,640 |

Medicine

The compound is being investigated for potential therapeutic effects:

- Drug Development : Explored for its role in developing treatments for mood disorders and cognitive enhancement due to its interaction with monoaminergic systems.

- Pharmacology : Its properties are being studied to understand its potential in treating conditions like depression and anxiety.

Industry

In industrial applications, this compound is utilized as an intermediate in the production of fine chemicals and pharmaceuticals.

Self-administration Studies

Research involving self-administration in animal models has indicated that analogs of phenethylamines can produce reinforcing effects similar to traditional stimulants like amphetamines. For example:

- A study showed that male rats trained in self-administration chambers exhibited significant active responses when administered this compound, suggesting potential for abuse.

Serotonergic Activity

Investigations into serotonergic pathways have revealed that (S)-N-methyl-1-phenylethylamine may activate the 5-HT2A receptor , leading to physiological effects such as mood enhancement.

Pharmacological Effects

A review highlighted the role of phenethylamines in medicinal chemistry, noting their potential therapeutic applications due to their interactions with neurotransmitter systems.

Safety and Toxicity

While promising, the biological activity of this compound necessitates thorough safety assessments to determine its safety profile and potential side effects in therapeutic contexts.

Mechanism of Action

The mechanism of action of (S)-N-methyl-1-phenylethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (S)-N-methyl-1-phenylethylamine hydrochloride with structurally or functionally related compounds.

Key Comparisons

Structural Differences :

- (S)-N-Methyl-1-phenylethylamine HCl features a methyl group on the nitrogen and a phenyl group on the chiral carbon. This structure enhances steric hindrance, making it effective in chiral separations .

- 2-Phenylethylamine HCl lacks the methyl group on nitrogen, resulting in a simpler, achiral structure. Its primary amine group makes it more reactive in neurotransmitter pathways .

- (R)-1-(1-Naphthyl)ethylamine HCl substitutes the phenyl group with a bulkier naphthyl group , altering π-π interactions in catalytic applications .

Optical Activity :

- The (S)- and (R)-enantiomers of naphthylethylamine or phenylethylamine derivatives exhibit mirror-image properties. For example, the (S)-enantiomer of N-methyl-1-phenylethylamine is preferred in synthesizing β-blockers, while the (R)-naphthyl analog is used in asymmetric hydrogenation .

Applications :

- (S)-N-Methyl-1-phenylethylamine HCl : Widely used to resolve racemic mixtures of carboxylic acids via diastereomeric salt formation. Its high enantiomeric excess (>99%) is critical in API (Active Pharmaceutical Ingredient) synthesis .

- 2-Phenylethylamine HCl : Primarily employed in neuroscience research to study trace amine-associated receptors (TAARs). Its lack of chirality limits utility in enantioselective processes .

- (R)-1-(1-Naphthyl)ethylamine HCl : The naphthyl group enhances binding to transition metals, making it a ligand in asymmetric catalysis (e.g., Rhodium-catalyzed hydrogenation) .

Research Findings and Limitations

- Solubility and Stability : Hydrochloride salts of chiral amines generally improve water solubility compared to free bases. However, (S)-N-methyl-1-phenylethylamine HCl degrades under prolonged exposure to moisture, requiring anhydrous storage .

- Enantiomeric Purity : Studies show that the (S)-enantiomer achieves higher diastereomeric salt yields (85–90%) with mandelic acid than its R-counterpart, highlighting its industrial preference .

- Toxicity: Limited data exist for long-term toxicity of these compounds.

Notes

- Structural analogs vary significantly in applications due to substituent effects.

- Chiral resolution efficiency depends on both the amine’s configuration and the counterion used.

- Further studies are needed to explore the pharmacokinetics of these hydrochloride salts.

Biological Activity

(S)-N-methyl-1-phenylethylamine hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound, also known as N-methyl-1-phenylethylamine, is characterized by a phenyl group attached to an ethylamine backbone with a methyl group on the nitrogen atom. Its hydrochloride salt form enhances solubility, making it suitable for various applications in chemistry and pharmacology. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with neurotransmitter systems, particularly those involving monoamines such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The compound may act as an agonist or antagonist at specific receptors, influencing biochemical pathways relevant to mood regulation and cognitive functions.

Neurotransmitter Release

Research indicates that phenethylamines, including this compound, can significantly influence neurotransmitter release. The following table summarizes the comparative biological activity of various phenethylamines:

| Compound | NE Release | DA Release | 5-HT Release |

|---|---|---|---|

| (S)-N-methyl-1-phenylethylamine | 10.9 | 39.5 | >10,000 |

| Tyramine | 40.6 | 119 | 2,775 |

| Tryptamine | 716 | 164 | 32.6 |

| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |

| Levamphetamine | 9.5 | 27.7 | ND |

| Dextromethamphetamine | 12.3–13.8 | 8.5–24.5 | 736–1,292 |

| Levomethamphetamine | 28.5 | 416 | 4,640 |

The table indicates that this compound has a relatively high ability to stimulate the release of DA compared to other compounds.

Case Studies and Research Findings

-

Self-administration Studies :

A study involving male rats trained in self-administration chambers showed that analogs of phenethylamines can produce reinforcing effects similar to traditional stimulants like amphetamine. Rats exhibited significant active responses when administered this compound, indicating its potential for abuse and addiction . -

Serotonergic Activity :

Research has explored the serotonergic pathways associated with phenethylamines, revealing that compounds like (S)-N-methyl-1-phenylethylamine may activate the 5-HT2A receptor signaling pathways . This activation can lead to various physiological effects, including mood enhancement and altered perception. -

Pharmacological Effects :

A review highlighted the role of phenethylamines in medicinal chemistry, noting their potential therapeutic applications due to their interactions with neurotransmitter systems . These compounds are being investigated for their roles in treating conditions such as depression and anxiety.

Safety and Toxicity

While the biological activity of this compound shows promise, safety assessments are crucial. Toxicological studies are necessary to determine its safety profile and potential side effects when used in therapeutic contexts.

Q & A

Advanced Research Question

- Low-Temperature Synthesis : Conduct reactions below 0°C to reduce kinetic energy and racemization rates .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidative degradation, which can induce chirality loss .

- Stabilized Formulations : Lyophilized salts stored at -20°C show reduced racemization compared to aqueous solutions .

How should researchers account for hydrochloride counterion effects in pharmacokinetic studies?

Q. Methodological Guidance

- Salt Dissociation Studies : Use ion-selective electrodes or pH-solubility profiles to assess free base vs. salt form bioavailability .

- Counterion Cross-Comparison : Evaluate biological activity against other salts (e.g., sulfate or citrate) to isolate counterion impacts .

What stress conditions are essential for validating a stability-indicating HPLC method?

Experimental Design Focus

Include:

- Acid/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours to simulate degradation .

- Oxidative Stress : Treat with 3% HO to identify peroxide-sensitive impurities .

- Thermal Stress : Store at 40–80°C for 1–4 weeks to model accelerated aging .

How to differentiate process-related impurities vs. degradation products in this compound batches?

Q. Advanced Analytical Strategy

- Process Impurities : Identify residuals like unreacted N-methyl precursors or by-products (e.g., dimeric amines) via LC-MS and reference standards .

- Degradation Products : Conduct forced degradation studies (see FAQ 6) and compare with stability data under ICH guidelines .

What computational tools aid in predicting the chiral stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.